2-(4-Oxopiperidin-1-yl)acetic acid
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Overview
Description
2-(4-Oxopiperidin-1-yl)acetic acid is an organic compound with the molecular formula C7H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxopiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using sodium chlorite under controlled conditions. The process is designed to be efficient and cost-effective, often utilizing simple slurry or recrystallization techniques to purify the product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a lactam.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Sodium chlorite in the presence of CO2.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of the lactam derivative.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)acetic acid.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(4-Oxopiperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a precursor to various biologically active molecules, influencing pathways related to its derivatives. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 2-(2-Oxopiperidin-1-yl)acetic acid
- 2-(4-Hydroxypiperidin-1-yl)acetic acid
- N-substituted piperidine derivatives
Comparison: 2-(4-Oxopiperidin-1-yl)acetic acid is unique due to its specific structural features, which allow for diverse chemical modifications. Compared to similar compounds, it offers distinct reactivity and potential for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2-(4-oxopiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSEZWKXFKLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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